

Ceftazidime: A Comparative Analysis of In Vitro Activity Against Other Cephalosporins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ceftazidime sodium*

Cat. No.: *B1231384*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro performance of ceftazidime in relation to alternative cephalosporins, supported by experimental data.

Ceftazidime, a third-generation cephalosporin, has long been a cornerstone in the treatment of serious bacterial infections, particularly those caused by *Pseudomonas aeruginosa*. This guide provides a comparative overview of its in vitro activity against other cephalosporins, presenting key performance data and the experimental methodologies used to generate them.

Executive Summary

Ceftazidime distinguishes itself among cephalosporins primarily through its potent activity against *Pseudomonas aeruginosa*. While other third-generation cephalosporins like cefotaxime and ceftriaxone exhibit strong activity against *Enterobacteriaceae*, their anti-pseudomonal efficacy is significantly lower than that of ceftazidime.^{[1][2][3][4]} Cefoperazone is another third-generation cephalosporin with notable anti-pseudomonal activity, often comparable to ceftazidime.^[5] However, ceftazidime is generally considered one of the most active cephalosporins against *P. aeruginosa* in vitro.^[6]

Against *Enterobacteriaceae*, such as *Escherichia coli* and *Klebsiella pneumoniae*, ceftazidime demonstrates excellent in vitro activity, although cefotaxime and ceftriaxone may show slightly lower Minimum Inhibitory Concentrations (MICs) against some isolates.^{[1][7]} In contrast, ceftazidime's activity against Gram-positive bacteria, particularly *Staphylococcus aureus*, is

weaker than that of first and second-generation cephalosporins, and also less potent than some other third-generation agents like cefotaxime.[\[1\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)

The emergence of extended-spectrum β -lactamases (ESBLs) has challenged the efficacy of third-generation cephalosporins.[\[9\]](#) The combination of ceftazidime with a β -lactamase inhibitor, avibactam, restores its activity against many ESBL-producing and other resistant Gram-negative bacteria.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Comparative In Vitro Activity: MIC Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for ceftazidime and other cephalosporins against key bacterial pathogens, compiled from various in vitro studies. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented.

Table 1: In Vitro Activity Against *Pseudomonas aeruginosa*

Antibiotic	Number of Isolates	MIC50 (μ g/mL)	MIC90 (μ g/mL)	Reference
Ceftazidime	331	-	4	[1]
Cefoperazone	331	-	16	[1]
Cefotaxime	331	-	>32	[1]
Ceftriaxone	237	-	>32	[3]
Cefepime	1005	-	-	[13]
Cefsulodin	331	-	4	[1]

Table 2: In Vitro Activity Against Enterobacteriaceae (E. coli, Klebsiella spp., Enterobacter spp.)

Antibiotic	Organism(s)	Number of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Ceftazidime	Enterobacteriaceae	237	-	0.5	[3]
E. coli, Salmonella, Enterobacter, Proteus		331	-	≤0.25	[1]
K. pneumoniae, Serratia, Citrobacter		331	-	1-4	[1]
Cefotaxime	Enterobacteriaceae	-	-	-	[7]
E. coli, Salmonella, Enterobacter, Proteus		331	-	<0.25	[1]
Ceftriaxone	Enterobacteriaceae	237	-	0.25	[3]
E. coli, Salmonella, Enterobacter, Proteus		331	-	<0.25	[1]
Cefoperazon e	Enterobacteriaceae	-	-	-	[8]
Cefepime	Ceftazidime/ Cefotaxime- resistant Enterobacteriaceae	100	-	-	[14]

Table 3: In Vitro Activity Against *Staphylococcus aureus*

Antibiotic	Number of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Ceftazidime	-	-	-	[3][4]
Cefotaxime	-	-	-	[7]
Cephalothin	-	-	-	[3]

Experimental Protocols

The in vitro activity data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed according to standardized methodologies. The most common methods cited in the referenced literature are broth microdilution and agar dilution for determining the Minimum Inhibitory Concentration (MIC).

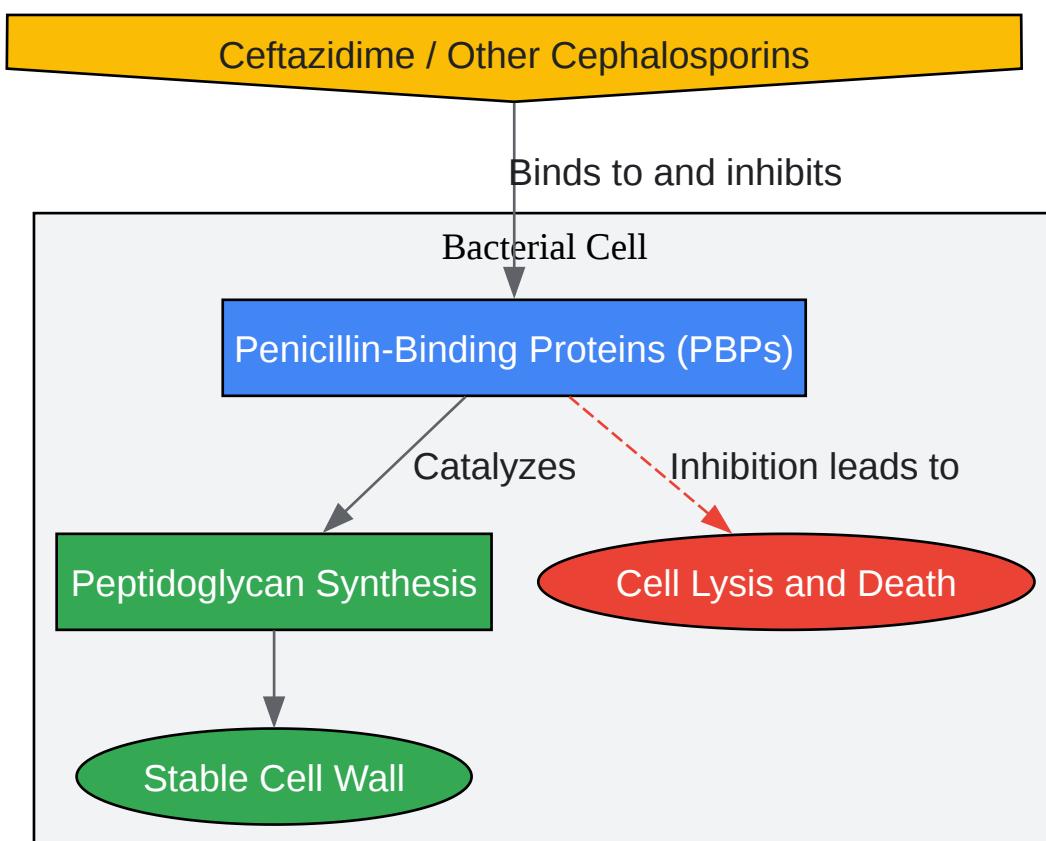
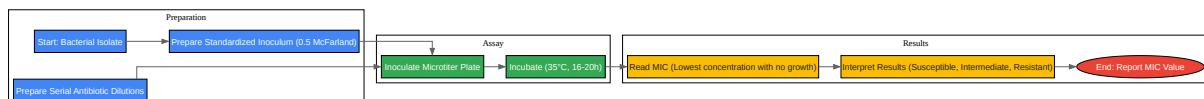
Broth Microdilution Method for MIC Determination

This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that prevents visible growth of the bacteria after a specified incubation period.

Detailed Protocol:

- **Inoculum Preparation:** A standardized inoculum is prepared by suspending colonies from an overnight culture plate in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.[15]
- **Preparation of Antimicrobial Dilutions:** Serial twofold dilutions of the cephalosporins are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
- **Inoculation:** The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without

antibiotic) and a sterility control well (broth only) are included.[15]



- Incubation: The plates are incubated at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.[15]
- Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
- Quality Control: Reference strains with known MIC values, such as *E. coli* ATCC 25922 and *P. aeruginosa* ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.

Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that inhibits visible growth after incubation.

Visualizing Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The in-vitro activity of ceftazidime compared with that of other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. In-vitro activity of ceftazidime compared with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of ceftazidime and ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ceftazidime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in vitro activity of first, second and third generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative in vitro activities of third-generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceftazidime - Wikipedia [en.wikipedia.org]
- 10. In vitro activity of ceftazidime/avibactam against clinical isolates of ESBL-producing Enterobacteriaceae in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Activity of Ceftazidime-Avibactam against Isolates from Patients in a Phase 3 Clinical Trial for Treatment of Complicated Intra-abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. journals.asm.org [journals.asm.org]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Ceftazidime: A Comparative Analysis of In Vitro Activity Against Other Cephalosporins]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1231384#comparative-in-vitro-activity-of-ceftazidime-versus-other-cephalosporins>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com